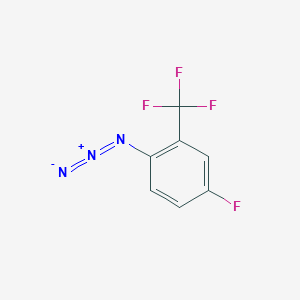
1-Azido-4-fluoro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4N3. It is a reactive intermediate used in the preparation of various chemical compounds, including polyfluorinated triazoles, biologically active molecules, and photosensitive materials. This compound is known for its unique structure, which includes an azido group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the azido group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a fluorinated benzene derivative is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Azido-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azido-4-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyfluorinated triazoles and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
Industry: It is used in the production of photosensitive materials and other specialized chemicals.
Mechanism of Action
The mechanism of action of 1-Azido-4-fluoro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
1-Azido-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-2-fluoro-4-(trifluoromethyl)benzene: Similar structure but with different positions of the fluoro and azido groups.
4-Azido-1-fluoro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups.
1-Azido-4-fluorobenzene: Lacks the trifluoromethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of the azido, fluoro, and trifluoromethyl groups, which confer specific reactivity and properties useful in various scientific and industrial applications.
Properties
Molecular Formula |
C7H3F4N3 |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
1-azido-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H |
InChI Key |
VXGOCUXNRHFVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















